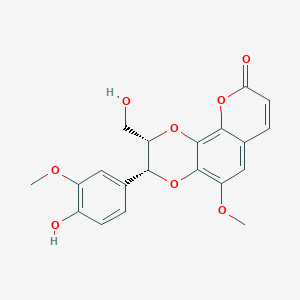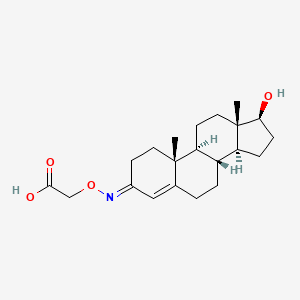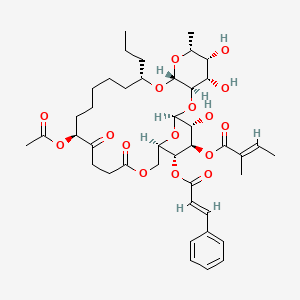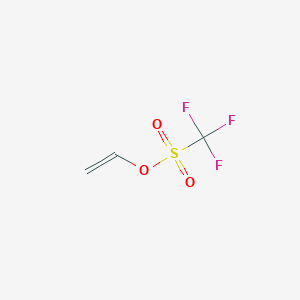![molecular formula C10H16O B1252220 (1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1252220.png)
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one, also known as Camphor, is a bicyclic monoterpene ketone. It is a white crystalline substance with a strong, aromatic odor. This compound is naturally found in the wood of the camphor laurel (Cinnamomum camphora), a large evergreen tree native to Asia. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and flavorings.
準備方法
Synthetic Routes and Reaction Conditions
Camphor can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol. This process typically uses oxidizing agents such as chromic acid or sodium hypochlorite under controlled conditions to yield camphor.
Another method involves the Wagner-Meerwein rearrangement of α-pinene, which is derived from turpentine oil. This reaction is catalyzed by acids such as sulfuric acid or phosphoric acid, leading to the formation of camphene, which is subsequently oxidized to camphor.
Industrial Production Methods
In industrial settings, camphor is often produced through the steam distillation of camphor laurel wood. The crude camphor obtained is then purified through sublimation, where it is heated to a temperature at which it transitions directly from a solid to a gas, leaving impurities behind. The vapor is then condensed to obtain pure camphor crystals.
化学反応の分析
Types of Reactions
Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to borneol or isoborneol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Camphor can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Nitric acid, chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine, in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Halogenated camphor derivatives.
科学的研究の応用
Camphor has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in polarimetry.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical analgesics, decongestants, and anti-inflammatory formulations.
Industry: Employed in the production of celluloid, a type of plastic, and as a plasticizer for nitrocellulose.
作用機序
Camphor exerts its effects through several mechanisms:
Molecular Targets: It interacts with ion channels such as TRPV1 and TRPA1, which are involved in pain and temperature sensation.
Pathways Involved: Camphor activates these ion channels, leading to a cooling sensation and analgesic effects. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
類似化合物との比較
Camphor is unique among similar compounds due to its distinct bicyclic structure and aromatic odor. Similar compounds include:
Borneol: A precursor to camphor with similar medicinal properties.
Isoborneol: Another isomer of borneol, used in similar applications.
Menthol: Shares the cooling sensation property but has a different structure and is derived from peppermint oil.
Camphor’s unique combination of properties makes it a valuable compound in various fields, from traditional medicine to modern industrial applications.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
InChIキー |
MQPHVIPKLRXGDJ-XLPZGREQSA-N |
SMILES |
CC1C2CC(C2(C)C)CC1=O |
異性体SMILES |
C[C@H]1[C@H]2C[C@@H](C2(C)C)CC1=O |
正規SMILES |
CC1C2CC(C2(C)C)CC1=O |
同義語 |
pinocamphone pinocamphone, (1alpha,2beta,5alpha)-isomer pinocamphone, (1S-(1alpha,2beta,5alpha))-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one](/img/structure/B1252149.png)

![3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)


![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)


